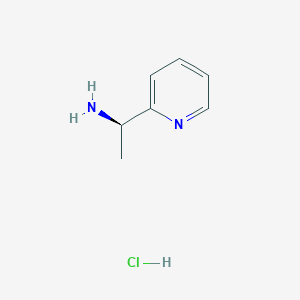

(R)-1-(Pyridin-2-yl)ethanamine hydrochloride

Description

(R)-1-(Pyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring at the 2-position and an ethylamine group. It is recognized by multiple synonyms, including Tetramisole hydrochloride (USAN) and (±)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

(1R)-1-pyridin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,8H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGRUOOGCQLWLT-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169576-99-1 | |

| Record name | 2-Pyridinemethanamine, α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1169576-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Diastereoselective Formation

The most widely reported method involves the use of R-tert-butyl sulfinamide as a chiral auxiliary. Pyridine-2-carboxaldehyde reacts with R-sulfinamide in the presence of titanium tetraethoxide (Ti(OEt)₄) in tetrahydrofuran (THF), forming an imine intermediate with high diastereoselectivity. The titanium coordination enhances the electrophilicity of the aldehyde while stabilizing the transition state. Subsequent addition of methyl magnesium bromide (MeMgBr) at −78°C induces a chelation-controlled nucleophilic attack, where the sulfinyl oxygen sterically hinders the top-face approach of the Grignard reagent, favoring bottom-face attack to yield the RR-diastereomer.

The diastereomeric ratio (dr) of 14:1 is achieved under optimized conditions, attributed to the rigid transition state enforced by Mg²⁺ coordination with both the pyridine nitrogen and the sulfinimine nitrogen. Deprotection of the tert-butyl sulfinyl group using HCl in dioxane affords (R)-1-(pyridin-2-yl)ethanamine hydrochloride in 63–68% overall yield.

Procedural Optimizations and Limitations

Key optimizations include:

- Solvent selection : THF outperforms ethers due to better solubility of intermediates.

- Temperature control : Maintaining −78°C during Grignard addition minimizes side reactions.

- Purification : Crystallization of the hydrochloride salt directly from the reaction mixture enhances purity (>98%).

A notable limitation is the requirement for stoichiometric titanium reagents, which complicates scalability. Additionally, the use of cryogenic conditions increases operational costs.

Asymmetric Reductive Amination Catalyzed by Chiral Ruthenium Complexes

Catalyst System and Substrate Scope

A breakthrough in enantioselective synthesis involves the direct reductive amination of 2-acetylpyridine using ammonium trifluoroacetate and a Ru(OAc)₂/(S)-BINAP catalyst. This method eliminates the need for pre-formed imines or chiral auxiliaries. The reaction proceeds via dynamic kinetic resolution, where the Ru catalyst facilitates both imine formation and hydrogenation, achieving >99.9% ee for analogous pyridyl ketones.

Reaction Conditions and Enantiocontrol

Optimized conditions (0.8 MPa H₂, 50°C, 24 h) provide conversions exceeding 95% with minimal by-products. The BINAP ligand’s axial chirality induces preferential adsorption of the re face of the imine intermediate onto the Ru surface, ensuring high stereoselectivity. While this method is efficient for 2-acetyl-6-substituted pyridines, its application to unsubstituted 2-acetylpyridine remains underexplored but theoretically viable.

Hydrolysis of Carbamate-Protected Intermediates

Synthesis of Carbamate Precursors

An alternative route involves tert-butyl carbamate (Boc)-protected intermediates. Condensation of Boc-protected aminomethyl acetate with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate under acidic conditions generates a malonate intermediate, which undergoes hydrolysis to yield the primary amine. Although developed for fluopyram synthesis, this approach is adaptable to (R)-1-(pyridin-2-yl)ethanamine by substituting the pyridine component.

Acid-Catalyzed Hydrolysis and Purification

Hydrolysis with concentrated HCl at 110°C for 24 hours cleaves the carbamate and malonate groups, followed by pH-controlled extraction to isolate the amine hydrochloride. Yields reach 63% after crystallization, with purity >98%. This method’s scalability is advantageous, but the multi-step sequence and harsh reaction conditions may limit its appeal.

Comparative Analysis of Synthetic Methods

The chiral auxiliary method remains the most validated for this compound, offering reliable ee and purity. Asymmetric reductive amination, while less explored for this specific substrate, promises a greener and more direct route if optimized. The carbamate route, though lengthier, provides a cost-effective alternative for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

®-1-(Pyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

- (S)-1-(Pyridin-2-yl)ethanamine (CAS 27854-90-6): The (S)-enantiomer shares identical molecular formula (C₇H₁₀N₂·HCl) but exhibits distinct stereochemical properties.

- Racemic Mixtures : The (±)-Tetramisole hydrochloride form (CAS 5086-74-8) is a 1:1 mixture of (R)- and (S)-enantiomers. Racemates are often less potent than enantiopure forms due to competitive binding or antagonistic effects .

Substituted Pyridine Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., Br, CF₃) enhance metabolic stability but may reduce solubility .

- Dihydrochloride Salts (e.g., CAS 1352640-52-8) offer higher aqueous solubility than monohydrochloride forms, critical for in vitro assays .

Physicochemical and Analytical Considerations

- Purity and Impurities : HPLC methods for related compounds (e.g., betahistine hydrochloride) detect impurities like 2-ethenylpyridine, highlighting the need for rigorous quality control in pyridinylethanamine synthesis .

- Synthetic Routes : The (S)-enantiomer is synthesized via condensation of 2-(piperazin-1-yl)ethanamine with ketones, while the (R)-form may involve chiral resolution or asymmetric catalysis .

Biological Activity

(R)-1-(Pyridin-2-yl)ethanamine hydrochloride, a compound featuring a pyridine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 122.17 g/mol. The compound exists primarily in its hydrochloride form, which enhances its solubility and stability, making it suitable for various biological applications .

The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems and cellular pathways:

- Neurotransmitter Modulation : This compound acts as a ligand for various receptors, including adrenergic and serotonergic receptors, influencing neurotransmitter release and uptake. Its structural similarity to other amine compounds suggests potential roles in modulating mood and cognitive functions .

- Anticancer Activity : Studies indicate that compounds similar to (R)-1-(Pyridin-2-yl)ethanamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting the growth of glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound against MCF-7 human breast adenocarcinoma cells. The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

- Neuropharmacological Assessment : Another investigation focused on the compound's effects on serotonin receptors. Results indicated that this compound could enhance serotonin signaling, suggesting potential applications in treating mood disorders.

Q & A

Q. 1.1. What are the key synthetic routes for (R)-1-(Pyridin-2-yl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, enantiomerically pure amines can be obtained via diastereomeric salt formation using resolving agents like R-(−)-mandelic acid . Post-synthesis, purity is validated using chiral HPLC or polarimetry. Key steps include:

- Racemic synthesis : Condensation of pyridine-2-carbaldehyde with ethylamine followed by reduction.

- Resolution : Use of chiral acids to separate enantiomers, with recrystallization to enhance purity (>99.8% ee achievable) .

- Analytical validation : Compare optical rotation data with literature values and confirm via X-ray crystallography (using SHELX suites for structure refinement) .

Q. 1.2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : and NMR identify proton environments and confirm the pyridine ring substitution pattern. For example, the pyridin-2-yl group shows distinct aromatic proton splitting (δ 8.3–7.2 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (122.17 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELXL refines crystal structures to validate stereochemistry and hydrogen bonding (e.g., hydrochloride salt formation) .

Advanced Research Questions

Q. 2.1. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP functional) model molecular orbitals, electrostatic potentials, and protonation states:

- Exchange-correlation functionals : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and gradient corrections for accurate thermochemical data (average error ±2.4 kcal/mol) .

- Applications : Predict pKa of the amine group, solvation effects, and interaction energies with biological targets (e.g., enzymes). Validate results against experimental IR/Raman spectra .

Q. 2.2. How should researchers address contradictions between experimental and computational data in reaction mechanism studies?

Methodological Answer:

- Case Study : Discrepancies in proton affinity calculations vs. experimental values.

- Step 1 : Re-optimize computational parameters (basis sets, solvation models) using benchmarks from similar amines .

- Step 2 : Cross-validate with kinetic isotope effects (KIE) or isotopic labeling experiments.

- Step 3 : Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation .

Q. 2.3. What strategies optimize impurity profiling for this compound in pharmaceutical contexts?

Methodological Answer:

- Chromatographic separation : Use reversed-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to resolve structurally similar impurities (e.g., diastereomers or pyridine regioisomers) .

- Reference standards : Compare retention times and MS/MS spectra against certified impurities (e.g., Doxylamine-related byproducts) .

- Quantitation : Apply area normalization with detection limits ≤0.1% for ICH compliance .

Research Tools and Software

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.